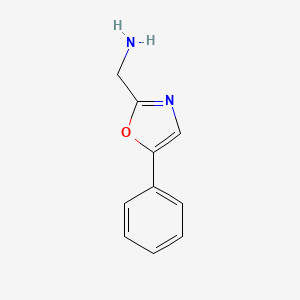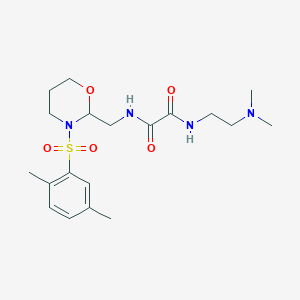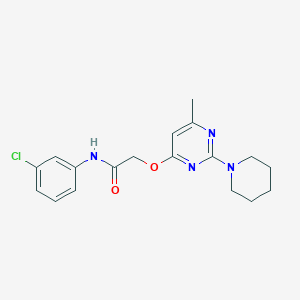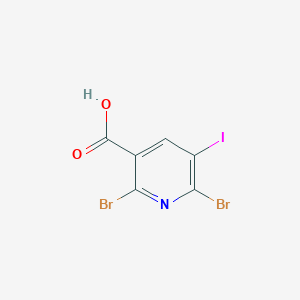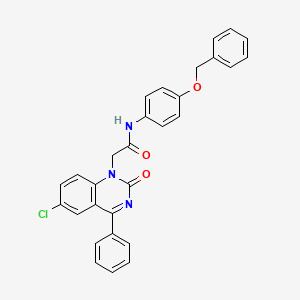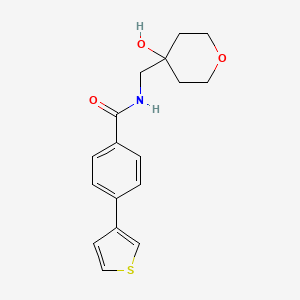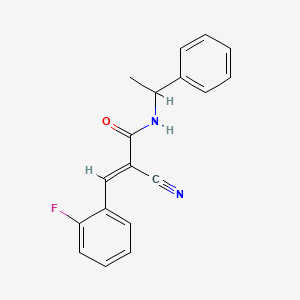
(E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide, or 2-F-CNPE, is a novel compound that has recently been synthesized and studied for its potential applications in the scientific research field. The compound is a derivative of prop-2-enamide, which is a type of amide compound, and contains a cyano group as well as a fluorophenyl group. As a result, it is an interesting and potentially useful compound for researchers, as it may have a variety of applications in the field.
Mécanisme D'action
The mechanism of action of 2-F-CNPE is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as cyclooxygenases. Additionally, it is believed that the compound may also work by inhibiting the activity of certain proteins, such as NF-kB and AP-1. Finally, it is believed that the compound may also work by modulating the expression of certain genes, such as those involved in inflammation and cancer.
Biochemical and Physiological Effects
2-F-CNPE has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been found to inhibit the production of certain enzymes, such as cyclooxygenases. Furthermore, it has been found to inhibit the activity of certain proteins, such as NF-kB and AP-1. Finally, it has been found to modulate the expression of certain genes, such as those involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-F-CNPE in lab experiments is that it is relatively easy to synthesize. Additionally, it has a wide range of potential applications, which makes it a versatile compound for research. However, one of the limitations of using 2-F-CNPE in lab experiments is that the mechanism of action is not yet fully understood. As a result, researchers must be careful when using the compound, as its effects may not be fully understood.
Orientations Futures
There are a variety of potential future directions for research into 2-F-CNPE. For example, more research could be conducted to better understand the compound’s mechanism of action. Additionally, more research could be conducted to determine the compound’s potential applications in the medical field. Furthermore, more research could be conducted to determine the compound’s potential applications in the agricultural field. Finally, more research could be conducted to determine the compound’s potential applications in the industrial field.
Méthodes De Synthèse
2-F-CNPE can be synthesized using a two-step process. The first step involves the reaction of 2-fluorophenylacetonitrile and 1-phenylethyl acetate in the presence of a base, such as potassium carbonate, to form the intermediate product, 2-fluorophenyl-2-cyano-2-phenylethyl prop-2-enamide. This intermediate product is then reacted with sodium hydride in the presence of a solvent, such as dimethylformamide, to form the desired product, 2-F-CNPE.
Applications De Recherche Scientifique
2-F-CNPE has been studied for its potential applications in the scientific research field. For example, it has been found to have anti-inflammatory properties, which could be useful for treating various diseases. Additionally, it has been found to have anti-cancer properties, which could be used to treat various types of cancer. Furthermore, it has been found to have anti-bacterial properties, which could be used to treat various bacterial infections. Finally, it has been found to have anti-viral properties, which could be used to treat various viral infections.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTPOGBIOYLICG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2909664.png)
![7-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B2909665.png)


![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2909672.png)
